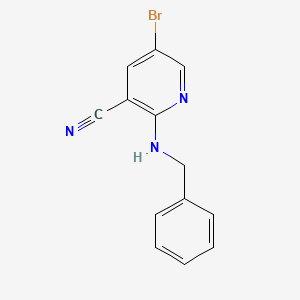

2-(Benzylamino)-5-bromonicotinonitrile

CAS No.: 1346534-91-5

Cat. No.: VC16012476

Molecular Formula: C13H10BrN3

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346534-91-5 |

|---|---|

| Molecular Formula | C13H10BrN3 |

| Molecular Weight | 288.14 g/mol |

| IUPAC Name | 2-(benzylamino)-5-bromopyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C13H10BrN3/c14-12-6-11(7-15)13(17-9-12)16-8-10-4-2-1-3-5-10/h1-6,9H,8H2,(H,16,17) |

| Standard InChI Key | GXLAJBBWAVJRPU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(Benzylamino)-5-bromonicotinonitrile belongs to the nicotinonitrile family, featuring a pyridine core substituted with a cyano group at the 3-position, a benzylamino group at the 2-position, and a bromine atom at the 5-position . The bromine atom introduces steric and electronic effects that influence reactivity and binding interactions, while the benzylamino group enhances lipophilicity, potentially improving membrane permeability .

Key Molecular Properties:

-

Molecular Formula:

-

IUPAC Name: 5-bromo-2-[(phenylmethyl)amino]pyridine-3-carbonitrile

Synthesis and Purification

Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling reactions. A plausible pathway involves:

-

Bromination: Introducing bromine at the 5-position of 2-aminonicotinonitrile using -bromosuccinimide (NBS).

-

Benzylation: Reacting the intermediate with benzyl bromide in the presence of a base (e.g., KCO) to install the benzylamino group .

Optimization Challenges:

-

Regioselectivity: Ensuring bromination occurs exclusively at the 5-position requires careful control of reaction conditions (temperature, solvent) .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the pure product .

Physicochemical and Pharmacological Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic benzyl group .

-

Stability: Stable under inert atmospheres but susceptible to photodegradation; storage at –20°C in amber vials is recommended .

Structure-Activity Relationships (SARs):

-

Bromine Position: Bromine at the 5-position (vs. 4-position) improves steric complementarity with hydrophobic pockets in viral proteases .

-

Benzylamino Group: Enhances lipophilicity, potentially increasing cellular uptake .

| Manufacturer | Purity | Packaging | Price (USD) |

|---|---|---|---|

| American Custom Chemicals | 95.00% | 5 mg | $496.32 |

| Acrotein | 97% | 1 g | $319.20 |

| Chemenu | 95% | 1 g | $333.00 |

Applications in Drug Discovery

-

Antiviral Research: As a brominated scaffold, it serves as a precursor for protease inhibitors targeting viruses like SARS-CoV-2 .

-

Fluorescent Probes: The nitrile group can be functionalized into fluorophores for cellular imaging .

Future Directions and Recommendations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume